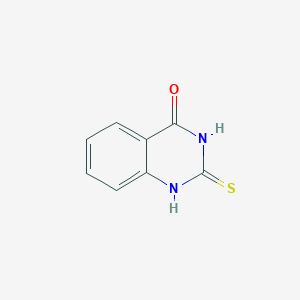

2-Mercapto-4(3H)-quinazolinone

Beschreibung

Historical Context and Evolution of Quinazolinone Chemistry in Medicinal Science

The history of quinazolinone chemistry dates back to the 19th century, with the first synthesis of a quinazolinone derivative reported in 1869. ias.ac.in The name "quinazoline" was proposed in 1887 by Weddige. mdpi.com However, it was not until the mid-20th century that the medicinal potential of this class of compounds began to be fully appreciated. A pivotal moment came with the elucidation of the structure of febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga, which was found to possess potent antimalarial properties. This discovery ignited a surge of interest in the synthesis and biological evaluation of quinazolinone derivatives.

Over the decades, the field has evolved from the initial discovery of naturally occurring quinazolinone alkaloids to the rational design and synthesis of a vast library of analogues with a wide spectrum of pharmacological activities. Early methods of synthesis, such as the Niementowski reaction, which involves the condensation of anthranilic acid with amides, laid the groundwork for more advanced and efficient synthetic strategies, including microwave-assisted and green chemistry approaches. ias.ac.in The introduction of various substituents at different positions of the quinazolinone ring has been a key strategy in modulating the biological activity of these compounds. mdpi.com

Overview of the Quinazolinone Scaffold as a Privileged Heterocycle in Drug Discovery

The quinazolinone nucleus is considered a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets with high affinity, leading to a broad range of pharmacological effects. nih.gov This privileged status is attributed to several key features of the scaffold. Its rigid, fused heterocyclic system provides a defined three-dimensional orientation for substituent groups, facilitating specific interactions with receptor sites. The presence of nitrogen atoms and a carbonyl group allows for hydrogen bonding, a crucial interaction in many biological recognition processes. Furthermore, the lipophilic nature of the quinazolinone core can enhance membrane permeability, a desirable property for drug candidates. researchgate.net

The versatility of the quinazolinone scaffold is evident in the diverse array of biological activities exhibited by its derivatives, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties. chemimpex.combch.ro This wide-ranging bioactivity has made the quinazolinone framework a focal point for medicinal chemists in the development of novel therapeutic agents.

Specific Academic Relevance of the 2-Mercapto-4(3H)-quinazolinone Moiety

Within the broad family of quinazolinones, the this compound moiety holds particular academic and research interest. The introduction of a mercapto (-SH) group at the 2-position of the quinazolinone ring system imparts unique chemical properties and reactivity, opening up new avenues for chemical modification and biological investigation.

The presence of the thiol group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of S-substituted derivatives. nih.govtandfonline.com This S-alkylation is a common strategy to introduce different functional groups and modulate the physicochemical and biological properties of the parent molecule. The mercapto group can also exist in equilibrium with its thione tautomer, which further influences its chemical behavior and potential biological interactions. The ability to readily form stable complexes with metal ions also makes it a valuable ligand in coordination chemistry. chemimpex.com

From a medicinal chemistry perspective, the 2-mercapto moiety has been identified as a key pharmacophoric feature in several classes of biologically active compounds. For instance, derivatives of this compound have shown significant potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR), a critical target in cancer and infectious disease therapy. researchgate.net

Interdisciplinary Research Contributions of this compound

The scientific impact of this compound extends beyond medicinal chemistry into various interdisciplinary fields. Its unique chemical properties have been harnessed for applications in materials science and analytical chemistry.

One notable application is its use as a modifier for carbon paste electrodes in the voltammetric determination of heavy metal ions, such as mercury. nih.govijarsct.co.in The thiol group's affinity for heavy metals allows for the sensitive and selective detection of these environmental pollutants.

Furthermore, derivatives of this compound have been investigated as corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive process. This application highlights the potential of this scaffold in industrial and engineering contexts. The compound has also been explored for its role in the development of new materials with specific electronic and optical properties. chemimpex.com

Detailed Research Findings

The academic and industrial interest in this compound has led to extensive research into its synthesis and the biological activities of its derivatives. The following tables summarize some of the key findings in the areas of antitumor, anticonvulsant, and antimicrobial research.

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Structure | Cancer Cell Line | Activity (GI₅₀ µM) | Reference |

| N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide | Derivative with a 4-chlorophenyl acetamide (B32628) side chain | Sub-panel of tumour cell lines | 17.90 | chemimpex.com |

| N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide | Derivative with a 3,4,5-trimethoxybenzyl propanamide side chain | Sub-panel of tumour cell lines | 6.33 | chemimpex.com |

| 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone | Derivative with dinitrophenyl and benzyl (B1604629) substitutions | MG-MID | 2.7 | cymitquimica.com |

| Zinc(II)phthalocyanine with four this compound units | Phthalocyanine conjugate | MCF-7 | 3.65 | tsijournals.com |

| Zinc(II)phthalocyanine with four this compound units | Phthalocyanine conjugate | HEPG2 | 3.21 | tsijournals.com |

Table 2: Anticonvulsant Activity of this compound Derivatives

| Compound | Structure | Test Model | Activity | Reference |

| Series of 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodo-quinazoline derivatives | 6-iodo-2-mercapto-quinazolinone core with various S-substitutions | PTZ-seizure threshold test | Significant anticonvulsant activity at 200 mg/kg | nih.gov |

| Series of 3-substituted-2-sulfanyl-3H-quinazolin-4-one derivatives | Variously substituted at the 3-position and on the sulfur atom | Pentylenetetrazole-induced convulsions in mice | Highest activity at 50-100 mg/kg | mdpi.com |

| Series of 2,3-disubstituted quinazolin-4(3H)-one derivatives | Varied substituents at positions 2 and 3 | Pentylenetetrazole (PTZ)-induced seizure model in mice | Potential anticonvulsant activity, particularly for the 'b' series | researchgate.net |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | Structure | Organism | Activity (MIC µg/mL) | Reference |

| Pleuromutilin derivative with 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | Pleuromutilin core with a mercapto-quinazolinone analogue | MRSA | 0.063 | semanticscholar.org |

| Series of 2-mercapto-3-phenyl-quinazolin-4(3H)-one thioesters | Thioester derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Some compounds showed good activity | researchgate.net |

| Series of 2-mercapto-3-phenyl-4(3H)-quinazolinone derivatives with triazole and acetylenic amines | Triazole and acetylenic amine substituted derivatives | Various bacteria and fungi | Evaluated for antimicrobial effects | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPFOFVEHDNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160880 | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-09-7 | |

| Record name | 2-Mercapto-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Mercapto 4 3h Quinazolinone

Classical Synthetic Pathways to 2-Mercapto-4(3H)-quinazolinone and its Core Analogs

Traditional methods for synthesizing the this compound core often involve condensation and cyclization reactions, which have been refined over the years to improve yields and purity.

Condensation Reactions from Anthranilic Acid Derivatives

A primary and widely utilized method for the synthesis of this compound involves the condensation of anthranilic acid or its derivatives. The reaction of anthranilic acid with isothiocyanates is a common approach. nih.govmdpi.com Typically, this reaction is conducted in a solvent such as ethanol (B145695) and may be catalyzed by a base like triethylamine (B128534). nih.gov The process begins with the nucleophilic attack of the amino group of anthranilic acid on the carbon atom of the isothiocyanate.

Another variation of this method involves the reaction of anthranilic acid with carbon disulfide. This reaction, when carried out in the presence of β-cyclodextrin in water, leads to the formation of methyl phenyl carbamodithioate as an intermediate, which then proceeds to form the quinazolinone structure. ijarsct.co.in

Cyclization Approaches Utilizing Isothiocyanates

The cyclization of intermediates formed from the reaction of anthranilic acids and isothiocyanates is a key step in forming the quinazolinone ring. nih.govmdpi.com This intramolecular reaction is often facilitated by the reaction conditions, such as temperature and the presence of a catalyst. The use of various substituted anthranilic acids and a wide array of aliphatic or aromatic isothiocyanates allows for the synthesis of a diverse library of this compound derivatives. nih.gov For instance, the reaction of 4-(2-isothiocyanatoethyl)benzenesulfonamide with 2-aminobenzoic acid in boiling ethanol with triethylamine as a catalyst yields the corresponding 2-thioxo-1,4-dihydroquinazolin-3(2H)-yl derivative. nih.gov

Mechanistic Insights into Core Scaffold Formation

The formation of the this compound scaffold from anthranilic acids and isothiocyanates proceeds through a plausible mechanism involving several key steps. The initial step is a nucleophilic attack by the nitrogen atom of the anthranilic acid on the electron-deficient carbon atom of the isothiocyanate. researchgate.net This addition reaction forms a thiourea (B124793) derivative as an intermediate. Subsequently, an intramolecular cyclization occurs, where the carboxyl group of the anthranilic acid moiety interacts with the thiourea linkage. The final step involves dehydration, leading to the formation of the stable, fused heterocyclic ring system of this compound. researchgate.net The entire process is essentially a condensation-cyclization-dehydration sequence.

Sustainable and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures.

Aqueous Medium Synthesis with Phase Transfer Catalysis (e.g., β-Cyclodextrin)

An expedient and efficient green synthesis of this compound derivatives has been developed using β-cyclodextrin as a phase transfer catalyst in an aqueous medium. ijarsct.co.inresearchgate.net This method offers a mild and environmentally compatible alternative to traditional organic solvents. ijarsct.co.in In this approach, β-cyclodextrin is dissolved in water with gentle heating, followed by the addition of the 2-mercapto-3-substituted quinazolin-4(3H)-one and a halo-acyl or halo-alkyl compound. ijarsct.co.in The reaction proceeds at a relatively low temperature (around 36 °C) and can be monitored by thin-layer chromatography (TLC). ijarsct.co.in After the reaction is complete, the β-cyclodextrin can be filtered off, and the product is extracted with a solvent like ethyl acetate. ijarsct.co.in This method not only promotes the reaction in an environmentally benign solvent (water) but also allows for the potential recycling of the catalyst.

Deep Eutectic Solvents (DESs) in Synthetic Protocols

Deep eutectic solvents (DESs) have emerged as green and eco-friendly media for the synthesis of substituted 2-mercapto-4(3H)-quinazolinones. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. A common and effective DES for this synthesis is a 1:2 molar ratio of choline (B1196258) chloride and urea. nih.govresearchgate.net

In this method, various anthranilic acids and isothiocyanates are reacted in the choline chloride:urea DES, which can act as both the solvent and a catalyst. nih.gov The reactions are typically carried out at a moderate temperature, such as 80 °C. nih.govresearchgate.net This approach has been successfully applied to produce a wide range of derivatives with moderate to good yields. nih.govnih.gov The use of DESs can be combined with other green techniques like microwave-assisted and ultrasound-assisted synthesis to potentially enhance reaction rates and yields. nih.govnih.gov Research has shown that simple stirring and ultrasonication in DESs can lead to significantly higher yields compared to microwave-induced synthesis. nih.govnih.gov

The table below summarizes the yields of 2-Mercapto-3-phenylquinazolin-4(3H)-one in various choline chloride-based DESs at 80 °C. nih.gov

| Choline Chloride:Hydrogen Bond Donor | Molar Ratio | Yield (%) |

| Urea | 1:2 | 76 |

| Glycerol | 1:2 | 34 |

| Ethylene glycol | 1:2 | 25 |

| D-Glucose | 1:1 | 19 |

| D-Fructose | 2:1 | 21 |

| D-Sorbitol | 1:1 | 23 |

| Sucrose | 1:1 | 15 |

| Oxalic acid | 1:1 | 22 |

| Malonic acid | 1:1 | 18 |

| Lactic acid | 1:2 | 20 |

Data sourced from Komar et al. (2022). nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave (MW) irradiation and ultrasound to accelerate organic reactions. These methods offer significant advantages over conventional heating, including drastically reduced reaction times, improved yields, operational simplicity, and often cleaner reaction profiles, aligning with the principles of green chemistry. researchgate.netresearchgate.netsci-hub.catresearchgate.net

Microwave-assisted synthesis has been effectively utilized for preparing this compound and its derivatives. The technique's ability to rapidly and uniformly heat the reaction mixture often leads to remarkable rate enhancements. scholarsresearchlibrary.com For instance, the S-alkylation of 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one with agents like methyl 2-chloropropionate was achieved in just 5 minutes under microwave irradiation (900 W), yielding the desired product in 75.2% yield. core.ac.uk This is a significant improvement compared to conventional methods that require longer reaction times at specific temperatures. core.ac.uk Similarly, the synthesis of various mercapto-containing heterocycles, including quinazolinones, has been expedited using microwave irradiation, with reactions completing in minutes instead of hours. researchgate.net Researchers have also developed iron-catalyzed cyclization reactions in water under microwave heating to produce quinazolinone derivatives, highlighting the method's compatibility with aqueous media. sci-hub.cat

Ultrasound-assisted synthesis (UAS) is another green alternative that utilizes acoustic cavitation to enhance mass transfer and accelerate reaction rates, often under ambient conditions. researchgate.netijsrch.com This technique has been applied to the synthesis of various quinazolinone derivatives. The primary benefit of UAS is its ability to promote reactions with higher efficiency and selectivity while potentially reducing the consumption of energy and solvents. researchgate.net While specific examples focusing solely on the initial synthesis of this compound via ultrasound are less detailed in the provided literature, the successful application of ultrasound in synthesizing related quinazolinone structures, such as 2,3-dihydroquinazolin-4(1H)-ones, suggests its high potential for this scaffold. ijsrch.comresearchgate.net The integration of ultrasound with other green chemistry approaches, like the use of environmentally benign catalysts or solvent-free conditions, is an area of ongoing research. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis

| Starting Material | Reagent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one | Methyl 2-chloropropionate, NaOH, DMF | MW (900 W), 5 min | 2-(4-Oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester | 75.2 | core.ac.uk |

| 2-halobenzoic acids | Amidines, Fe2(acac)3, Cs2CO3 | MW, Water, 30 min | 2-Substituted-quinazolin-4(3H)-ones | 67-81 | sci-hub.cat |

| 2-(o-aminophenyl)-4(3H)-quinazolinone | Ortho-esters | MW, Solvent-free | 6-Substituted quinazolino[4,3-b]quinazolin-8-ones | High | nih.gov |

Derivatization Strategies and Functionalization of the this compound Nucleus

The this compound core is a versatile scaffold for chemical modification. The presence of the reactive thiol group at the C-2 position, along with the nitrogen atom at N-3 and available positions on the benzene (B151609) ring, allows for extensive derivatization to create a diverse library of compounds.

The most common derivatization strategy for this compound is S-alkylation, which converts the mercapto group into a thioether linkage. This reaction is typically achieved by treating the quinazolinone with an alkylating agent in the presence of a base. researchgate.net The nucleophilic sulfur atom readily attacks electrophilic carbon centers in various halo-alkyl or halo-acyl compounds. ijarsct.co.in

A general procedure involves stirring the parent quinazolinone with an appropriate alkyl or phenacyl bromide and a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF at room temperature or under reflux. nih.govnih.gov This method has been used to synthesize a wide array of thioether derivatives. For example, reacting this compound with 2-chloro-N-substituted amides in acetone with potassium carbonate afforded 2-substituted mercapto-4(3H)-quinazolinones in high yields (90–96%). nih.gov Similarly, reaction with ethyl bromoacetate (B1195939) produces the corresponding 2-S-acetate quinazolinone esters, which are valuable intermediates for further functionalization. nih.gov

The choice of the alkylating agent allows for the introduction of diverse functionalities. Benzyl (B1604629) halides with various substituents on the aromatic ring have been used to create potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov For instance, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one was identified as a highly potent inhibitor. nih.gov This highlights how modifications at the C-2 thioether position can significantly influence biological activity.

Table 2: Selected Examples of S-Alkylation Reactions

| Quinazolinone Reactant | Alkylating Agent | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Mercapto-3-phenyl-quinazolin-4-one | Phenacyl bromide | β-cyclodextrin/Water | 2-((2-Oxo-phenylethyl)thio)-3-phenylquinazolin-4-(3H)-one | 85 | ijarsct.co.in |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | Substituted phenacyl bromides | K2CO3/Acetone | 4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | 90-95 | nih.gov |

| 2-Mercapto-3-arylquinazolin-4(3H)-ones | Ethyl bromoacetate | K2CO3/Acetone | 2-S-Acetatequinazolin-4(3H)-ones | 48-97 | nih.govnih.gov |

| 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one | Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | - | Microwave-induced reaction | 59 | researchgate.net |

The this compound nucleus can serve as a building block for constructing more complex, fused heterocyclic systems. These modifications can lead to novel chemical entities with distinct properties.

Tetrazoles: The synthesis of tetrazole-containing quinazolinones has been reported. One approach involves the [3+2] cycloaddition reaction between a nitrile-containing precursor and an azide (B81097) source, such as sodium azide. researchgate.net For example, a 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one derivative has been synthesized and evaluated for its biological activities. nih.gov This demonstrates the feasibility of incorporating a tetrazole ring onto a substituent attached to the quinazolinone core.

Azetidines and Thiazolidines: While direct fusion of azetidine (B1206935) or thiazolidine (B150603) rings onto the this compound core is not explicitly detailed in the provided search results, the synthesis of these heterocycles often involves reactions with precursors containing imine (Schiff base) and thiol functionalities. It is plausible that S-alkylated derivatives of this compound, further functionalized to contain an imine group, could undergo cyclization with reagents like chloroacetyl chloride to form azetidin-2-ones or with thioglycolic acid to form thiazolidin-4-ones. Such multi-step synthetic pathways are common in heterocyclic chemistry to build complex fused systems.

Further functionalization of the this compound scaffold often involves the introduction of amide, hydrazide, and thiosemicarbazide (B42300) groups. These moieties can act as important linkers or pharmacophores.

The synthesis of these derivatives typically begins with an S-alkylated intermediate, such as methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. ekb.eg This ester can be readily converted into the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux. nih.govekb.eg

The resulting acid hydrazide is a key intermediate. It can be reacted with various isothiocyanates to yield N-substituted thiosemicarbazides. ekb.eg Alternatively, treatment of the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by reaction with hydrazine hydrate, can lead to the formation of 1-amino-1,3,4-triazol-2-thiole derivatives. ekb.eg The synthesis of a thiosemicarbazide can also be achieved by reacting the starting ester with ammonium (B1175870) thiocyanate. ekb.eg These thiosemicarbazide derivatives are valuable precursors for synthesizing other heterocyclic rings, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. ekb.eg

Table 3: Synthesis of Hydrazide and Thiosemicarbazide Derivatives

| Starting Material | Reagent(s) | Product | Ref |

|---|---|---|---|

| 2-S-Acetatequinazolin-4(3H)-ones | Hydrazine hydrate | Acid hydrazide derivatives | nih.gov |

| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine hydrate | α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide | ekb.eg |

| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Ammonium thiocyanate | N-Amino-2-[(4-oxoquinazolin-2-yl)thio]ethanethioamide | ekb.eg |

| α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide | Organic thiocyanates | Di-substituted thiosemicarbazides | ekb.eg |

Schiff bases, characterized by the azomethine (-N=CH-) functional group, are another important class of derivatives synthesized from the this compound scaffold. These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.eg

In the context of quinazolinones, the necessary primary amino group is usually introduced at the N-3 position. For instance, 3-amino-2-phenyl quinazolin-4(3H)-one can be synthesized and subsequently condensed with various substituted aromatic aldehydes in a solvent like acetic acid to yield the corresponding Schiff base derivatives. nih.gov The reaction is confirmed by spectral analysis, which shows the disappearance of the NH2 signals and the appearance of a characteristic singlet for the azomethine proton in the 1H NMR spectrum. arabjchem.org

This synthetic strategy has been used to create libraries of quinazolinone Schiff bases with diverse substituents on the aldehyde-derived phenyl ring, including chloro, methoxy, nitro, and dimethylamino groups. nih.govarabjchem.org The formation of these imine derivatives significantly expands the chemical space accessible from the quinazolinone core. ekb.eg

Modifying the substituents at the N-3, C-6, and C-8 positions is crucial for tuning the physicochemical and biological properties of this compound derivatives.

N-3 Position: The substituent at the N-3 position is typically introduced by selecting the appropriate isothiocyanate during the initial synthesis from anthranilic acid. Using different aryl or alkyl isothiocyanates allows for the direct incorporation of various groups at this position. nih.govnih.gov For example, reacting anthranilic acid with phenyl isothiocyanate yields a 3-phenyl substituent, while using benzyl isothiocyanate installs a 3-benzyl group. nih.gov Furthermore, N-alkylation of a pre-formed quinazolinone ring can be achieved, although regioselectivity between N-1 and N-3 can be a challenge that requires careful optimization of reaction conditions. rsc.org

C-6 and C-8 Positions: Substituents on the benzene ring of the quinazolinone nucleus, such as at the C-6 or C-8 positions, are introduced by starting with a correspondingly substituted anthranilic acid. nih.govnih.gov For example, using a 5-chloroanthranilic acid in the initial cyclization reaction will result in a 6-chloro-2-mercapto-4(3H)-quinazolinone derivative. ijarsct.co.innih.gov The synthesis of 6,8-dichloro substituted compounds has been achieved by starting from the appropriately substituted anthranilic acid, demonstrating that this is a reliable method for introducing diversity at these positions. nih.gov This modular approach allows for systematic exploration of structure-activity relationships by varying the electronic and steric properties of the substituents on the fused benzene ring.

Biological and Pharmacological Activities of 2 Mercapto 4 3h Quinazolinone Derivatives

Antimicrobial Efficacy

Derivatives of 2-Mercapto-4(3H)-quinazolinone have shown notable activity against a range of microorganisms, including both bacteria and fungi. Their efficacy is often attributed to their unique chemical structure, which allows for various modifications to enhance their antimicrobial properties.

Antibacterial Spectrum Against Gram-Positive Organisms

Research has consistently demonstrated the potent antibacterial effects of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. tsijournals.comresearchgate.netlookchem.comnih.gov Certain synthesized thioesters of 3-phenyl-quinazolin-4(3H)-one have exhibited good activity against these bacteria, with Norfloxacin used as a standard for comparison. tsijournals.comresearchgate.net

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the quinazolinone nucleus. nih.goveco-vector.com For instance, some derivatives have shown interesting activity against Staphylococcus aureus and Bacillus subtilis. The presence of specific functional groups can enhance the antibacterial profile, with some compounds containing methoxy and methyl-substituted rings being more active. nih.gov Studies have indicated that Gram-positive bacteria are generally more susceptible to these newly synthesized quinazolinone-4(3H)-ones. nih.gov

Table 1: Antibacterial Activity against Gram-Positive Bacteria

| Compound/Derivative | Organism | Activity Level | Reference |

|---|---|---|---|

| Thioesters of 3-phenyl-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus subtilis | Good | tsijournals.comresearchgate.net |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus subtilis | Potent | mdpi.com |

| Substituted quinazolinones | Staphylococcus aureus, Bacillus subtilis | Interesting high activity | ajbasweb.com |

Antibacterial Spectrum Against Gram-Negative Organisms

The antibacterial activity of this compound derivatives also extends to Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov While some studies suggest that these compounds are generally more effective against Gram-positive bacteria, others have reported significant activity against Gram-negative strains. nih.govnih.gov

For example, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated mild to high antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.gov One particular compound, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, exhibited potent in vitro antimicrobial activity against both Pseudomonas aeruginosa and Escherichia coli. mdpi.com

Table 2: Antibacterial Activity against Gram-Negative Bacteria

| Compound/Derivative | Organism | Activity Level | Reference |

|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Escherichia coli | High | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa, Escherichia coli | Potent | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have been evaluated for their antifungal activity against pathogens like Candida albicans and Aspergillus niger. nih.govijpsonline.com Research has shown that these compounds can exhibit significant antifungal effects.

For instance, a series of 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones displayed significant antifungal activities. ijpsonline.com One derivative, in particular, showed good activity against both Candida albicans and Aspergillus niger. ijpsonline.com Furthermore, studies on new 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed that all tested strains of fungi were sensitive to the synthesized compounds. nih.gov Almost all of the screened compounds showed good activity against C. albicans and A. niger. researchgate.net

Table 3: Antifungal Activity

| Compound/Derivative | Organism | Activity Level | Reference |

|---|---|---|---|

| 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-one derivative | Candida albicans, Aspergillus niger | Good | ijpsonline.com |

| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Candida albicans, Aspergillus niger | Good | nih.govresearchgate.net |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Candida albicans, Aspergillus fumigatus | Potent | mdpi.com |

Antineoplastic and Anticancer Potentials

The quinazolinone scaffold is a prominent feature in the development of anticancer agents, and derivatives of this compound are no exception. These compounds have been investigated for their ability to induce cytotoxicity in various cancer cell lines and to target specific enzymes involved in cancer progression.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of this compound derivatives against a range of cancer cell lines, including those of the breast, lung, and liver. For example, one study found that a specific quinazolinone derivative exhibited significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. vnu.edu.vn

Novel quinazolinone derivatives have been designed and synthesized based on the structural frameworks of approved anticancer drugs, showing high cytotoxic potential against MDA-MB-231 breast cancer cells. nih.govresearchgate.net Some of these compounds were found to be safe against normal oral epithelial cells, suggesting a degree of selectivity for cancer cells. researchgate.netsemanticscholar.org

Table 4: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 8h | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| Compound 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Compound 8h | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

| Compound 3e | MDA-MB-231 (Breast) | 9.97 µM | nih.govresearchgate.net |

| Compound 3a | MDA-MB-231 (Breast) | 14.51 µM | nih.govresearchgate.net |

| Compound 3b | MDA-MB-231 (Breast) | 16.27 µM | nih.govresearchgate.net |

Targeting Specific Kinase Enzymes

A key mechanism of action for many anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling and growth. Derivatives of this compound have been shown to target several important kinase enzymes.

Research has demonstrated that certain quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and CDK2. nih.govtandfonline.com Molecular docking studies have revealed that these compounds can act as ATP competitive or non-competitive inhibitors of these kinases. nih.govtandfonline.com For instance, compounds 2i and 3i showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.govtandfonline.com

Furthermore, some novel quinazolinone derivatives have been designed to target Kinesin Spindle Protein (KSP) and the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), both of which are important targets in cancer therapy. nih.govresearchgate.net In vitro enzyme inhibition assays have confirmed the nanomolar inhibitory potential of these compounds against KSP and PI3Kδ. nih.govresearchgate.net The inhibition of VEGFR-2, a key regulator of angiogenesis, has also been a focus of research, with some derivatives showing significant inhibitory activity. nih.gov

Table 5: Kinase Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Targeted Kinase | Activity | Reference |

|---|---|---|---|

| Compound 2i | CDK2, HER2, EGFR | Potent Inhibitor | nih.govtandfonline.com |

| Compound 3i | CDK2, HER2, EGFR | Potent Inhibitor | nih.govtandfonline.com |

| Compounds 3a, 3b, 3e, 3g, 3h | KSP, PI3Kδ | Nanomolar Inhibitory Potential | nih.govresearchgate.net |

| Sulfonamide derivative (121) | VEGFR-2 | IC50 of 0.64 µM | nih.gov |

Mechanisms of Action Including Apoptosis Induction

Derivatives of this compound have been investigated for their potential to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The core quinazolinone structure is a versatile scaffold for developing cytotoxic agents. nih.gov For instance, hybrids of quinazoline (B50416) conjugated to isatin have been synthesized and evaluated for their cytotoxic activity. nih.govsemanticscholar.org These syntheses often begin with 2-Mercapto-3-substituted-4(3H)-quinazolinones as starting materials. nih.govsemanticscholar.org

In a study focusing on S-alkylated quinazolin-4(3H)-ones, several derivatives demonstrated potent anti-tumor activity against various cancer cell lines. The mechanism of action for the most potent of these compounds was further explored, revealing significant effects on the cell cycle and apoptosis. Treatment of HCT-116 colon cancer cells with compound 4 (a specific S-alkylated derivative) led to a notable increase in the proportion of cells in the G0/G1 phase, indicating cell cycle arrest at this stage. Furthermore, this compound induced total apoptosis in 46.53% of the HCT-116 cells, a substantial increase compared to the 2.15% observed in untreated cells. This suggests that the anticancer activity of these derivatives is, at least in part, mediated by the induction of apoptosis and interference with the normal cell cycle progression.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Untreated Control | 43.93 | N/A | N/A |

| Compound 4 | 55.17 | N/A | N/A |

Neuropharmacological and Central Nervous System (CNS) Activities

The quinazolin-4(3H)-one scaffold is recognized for its potential anticonvulsant and CNS depressant activities. nih.gov Derivatives of this compound have been synthesized and evaluated for their ability to protect against seizures in various animal models. A study involving a series of 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodo-quinazoline derivatives found that several compounds exhibited significant anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure threshold test. researchgate.net

Further research on novel 4(3H)-quinazolinone analogues identified several compounds that provided 70–100% protection against PTZ-induced seizures, suggesting a mechanism that may involve acting as GABA receptor agonists. researchgate.net Two compounds from this study, 12 and 38 , were selected for more detailed analysis. Compound 38 was found to be particularly active. researchgate.net The anticonvulsant properties are often assessed by determining the median effective dose (ED₅₀), the median toxic dose (TD₅₀) which measures neurological impairment, and the protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀. researchgate.net

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 12 | 457 | 562 | 1.22 |

| 38 | 251 | 447 | 1.78 |

Derivatives of this compound have been identified as promising leads for the development of selective monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. In a study of fourteen this compound derivatives, none of the compounds showed inhibitory activity against MAO-A, but seven compounds were found to be potent and specific inhibitors of human MAO-B, with IC₅₀ values below 1 µM. nih.gov

Structure-activity relationship (SAR) analysis revealed that substitutions on the C2 position of the quinazolinone ring are critical for activity. Specifically, a benzylthio moiety with a halogen (Cl, Br, or I) at the meta-position resulted in the most potent inhibitors. nih.gov The most active compound in the series, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one , exhibited a low nanomolar IC₅₀ value and was determined to be a reversible and competitive inhibitor of MAO-B. nih.gov

| Compound | Substitution at C2 | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) |

|---|---|---|---|

| 2-[(3-Iodobenzyl)thio]quinazolin-4(3H)-one | 3-Iodobenzylthio | 0.142 | 0.068 |

| Unsubstituted Analog | Benzylthio | 3.03 | N/A |

In addition to anticonvulsant properties, the this compound scaffold has been explored for other CNS-related activities, including CNS depressant and antihistaminic (anti-allergic) effects. actapharmsci.comresearchgate.net A series of 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones were synthesized and screened for their antihistaminic activity. All tested compounds showed activity, with two compounds, I and V , demonstrating potency equivalent to the reference drug pheniramine maleate. actapharmsci.com These compounds were also evaluated for their sedative potential, a common side effect of antihistamines. The study found that while the compounds did exhibit CNS depressant (sedative) effects, they were less pronounced than those of the standard drug. actapharmsci.comresearchgate.net

Enzyme Inhibitory Activities (Beyond Kinases and MAO)

Derivatives of this compound have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comnih.gov CAs are a family of enzymes involved in various physiological processes, and specific isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer therapies. nih.govtandfonline.com

A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides were synthesized and evaluated against four isoforms: the cytosolic hCA I and II, and the transmembrane hCA IX and hCA XII. nih.govnih.gov Many of the new compounds effectively inhibited these isoforms, with some showing high potency and selectivity. nih.govtandfonline.comnih.gov For example, compounds 2 and 4 were identified as efficient and selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.govtandfonline.comnih.gov The selectivity of these inhibitors for the cancer-related isoforms over the ubiquitous cytosolic isoforms is a critical goal in developing safer therapeutic agents. tandfonline.com Several compounds in the series demonstrated high selectivity for hCA IX and hCA XII over hCA I and hCA II. tandfonline.com

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| 2 | 114.5 | 102.3 | 40.7 | 13.0 |

| 4 | 760.5 | 185.0 | 8.0 | 10.8 |

| Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 |

Inhibition of Type II NADH Dehydrogenase (NDH-2) in Mycobacterium tuberculosis

A significant area of investigation for this compound derivatives has been their potential as antituberculosis agents, specifically through the inhibition of Type II NADH dehydrogenase (NDH-2). Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses two NDH-2 enzymes that are crucial for its respiratory metabolism and are considered essential for the bacterium's survival. researchgate.netnih.govmdpi.com The 2-mercapto-quinazolinone scaffold has been identified as a potent inhibitor of the NDH-2 enzyme encoded by the ndh gene in Mtb, exhibiting nanomolar potencies. researchgate.netnih.gov

Research has revealed that these compounds act as noncompetitive inhibitors, suggesting they bind to an allosteric site on the NDH-2 enzyme rather than the active site. nih.govmdpi.com This mechanism of action was further supported by bioenergetic analyses, which demonstrated a decrease in oxygen consumption rates in Mtb cells treated with these inhibitors. researchgate.netnih.gov Furthermore, in inverted membrane vesicles, these derivatives were shown to inhibit ATP production when NADH was the electron donor. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this class of inhibitors. For instance, compounds with a large, bulky, and lipophilic cyclohexyl or cycloheptyl group attached to the amide side chain have shown high potency. researchgate.net However, these compounds can be metabolically inactivated through glutathione-dependent adduct formation and oxidation of the quinazolinone ring. researchgate.netnih.gov Resistance to these compounds in Mtb has been linked to promoter mutations in the gene for the alternative, nonessential NDH-2 (ndhA). researchgate.netnih.gov

Table 1: Inhibitory Activity of this compound Derivatives against Mtb NDH-2

| Compound | Modification | IC50 (nM) against Mtb NDH-2 |

| 1 | N-cyclohexylacetamide | 7-26 |

| 7 | N-cycloheptylacetamide | 7-26 |

| 11 | N-(adamantan-1-yl)acetamide | 7-26 |

| 2 | N-cyclopentylacetamide | <1000 |

| 3 | N-cyclooctylacetamide | <1000 |

| Data sourced from Murugesan et al. (2018) researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. A series of novel this compound derivatives have been synthesized and evaluated for their inhibitory effects on PTP1B. Many of these derivatives displayed good inhibitory activity against PTP1B and also showed reasonable selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP). nih.gov

Among the synthesized compounds, one particular derivative, referred to as compound 32 in the study by Li et al., emerged as the most potent PTP1B inhibitor with an IC50 value of 1.50 µg/mL. nih.gov Another compound, 27 , exhibited the best selectivity, showing a 3.0-fold preference for PTP1B over TCPTP. nih.gov These findings highlight the potential of the this compound scaffold in developing novel and selective PTP1B inhibitors.

Table 2: PTP1B Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 against PTP1B (µg/mL) | Selectivity (PTP1B vs TCPTP) |

| 32 | 1.50 | - |

| 27 | - | 3.0-fold |

| Data sourced from Li et al. nih.gov |

Cyclooxygenase (COX-1/COX-2) and 15-Lipoxygenase (15-LOX) Inhibition

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). A study on a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives demonstrated potent in vitro COX-1 and COX-2 inhibitory activity. google.com

Notably, compounds 4 and 6 from this series showed strong COX-2 inhibitory activity with IC50 values of 0.33 µM and 0.40 µM, respectively. google.com Their selectivity indices (SI) for COX-2 over COX-1 were greater than 303.0 and 250.0, respectively, which is comparable to the selective COX-2 inhibitor celecoxib. google.com Other compounds in the series, such as 5 , 8 , and 13 , also demonstrated effective COX-2 inhibition with IC50 values in the range of 0.70–0.80 µM and selectivity indices between >125 and >142. google.com

Table 3: COX-2 Inhibitory Activity of this compound Derivatives

| Compound | IC50 for COX-2 (µM) | Selectivity Index (SI) for COX-2 |

| 4 | 0.33 | >303.0 |

| 6 | 0.40 | >250.0 |

| 5 | 0.70-0.80 | >125–142 |

| 8 | 0.70-0.80 | >125–142 |

| 13 | 0.70-0.80 | >125–142 |

| Celecoxib (Reference) | 0.30 | >333 |

| Data sourced from Abdel-Aziz et al. (2016) google.com |

Other Enzyme Targets (e.g., Urease, Phosphodiesterase, Aurora Kinase, Histone Deacetylase (HDAC))

The versatility of the quinazolinone scaffold extends to the inhibition of several other enzymes.

Urease: Certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated as urease inhibitors. One study found that a compound bearing a 4-chloro group on a phenyl ring was the most effective urease inhibitor, with an IC50 value of 1.55 ± 0.11 µg/mL. researchgate.net Another series of novel quinazolinones also exhibited potent urease inhibitory activities, with one derivative showing an IC50 value of 3.30 ± 0.09 μg/mL against Jack bean urease. erdogan.edu.tr

Phosphodiesterase (PDE): Quinazoline derivatives have been investigated as inhibitors of phosphodiesterases, particularly PDE7. erdogan.edu.tr A series of derivatives synthesized from quinazolin-4-thiones showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. erdogan.edu.tr

Aurora Kinase: Quinazoline-based compounds have been designed as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. One such derivative, BPR1K871, was identified as a potent dual inhibitor of FLT3 and Aurora Kinase A (AURKA), with IC50 values of 19 nM and 22 nM, respectively. nih.gov Another study reported the synthesis of novel 4-aminoquinazoline derivatives that strongly inhibited both Aurora A and B kinases. nih.gov

Histone Deacetylase (HDAC): Novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as inhibitors of histone deacetylase 6 (HDAC6). One compound, 5b , was identified as the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. researchgate.net Other quinazoline-based hydroxamic acids have also been developed as selective and competitive inhibitors of HDAC6, with some exhibiting IC50 values in the low nanomolar range. researchgate.net

Anti-inflammatory and Analgesic Profiles

Consistent with their inhibition of COX enzymes, numerous studies have demonstrated the in vivo anti-inflammatory and analgesic activities of this compound derivatives. nih.govresearchgate.netwhiterose.ac.ukmdpi.com

In one study, a series of 2-substituted mercapto-4(3H)-quinazolinones were synthesized and assessed for their anti-inflammatory and analgesic effects. Several compounds exhibited potent anti-inflammatory activity with ED50 values ranging from 65.7 to 102.4 mg/kg and strong analgesic activity with ED50 values between 33.3 and 104.6 mg/kg. nih.gov

Another study on newer quinazolinone analogs found that a derivative, 21 , which contained a 4-chlorophenyl substituted thiazolidinone moiety, showed the best anti-inflammatory activity with a 32.5% inhibition of edema at a dose of 50 mg/kg. researchgate.net This same compound also exhibited the best analgesic activity in the series. researchgate.net The presence of a 4-chlorophenyl group was generally associated with better anti-inflammatory activity compared to an unsubstituted phenyl group. researchgate.net Furthermore, thiazolidinone derivatives of quinazolinone showed superior anti-inflammatory and analgesic activities compared to their corresponding azetidinone derivatives. researchgate.netwhiterose.ac.uk

Table 4: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound Series | Best Performing Compound | Anti-inflammatory Activity (% inhibition at 50 mg/kg) | Analgesic Activity (% protection) |

| 2-substituted mercapto-4(3H)-quinazolinones | - | ED50: 65.7–102.4 mg/kg | ED50: 33.3–104.6 mg/kg |

| Thiazolidinone-quinazolinones | 21 | 32.5% | 29.6% |

| Data compiled from multiple sources nih.govresearchgate.net |

Diverse Therapeutic Applications

The potent inhibition of NDH-2 by this compound derivatives directly translates to their significant antituberculosis activity. researchgate.netmdpi.comsemanticscholar.orgnih.gov Numerous synthesized analogs have been evaluated for their in vitro activity against Mycobacterium tuberculosis.

One study reported that quinazolinone-triazole hybrids displayed promising antitubercular activity, with one compound, 3if , exhibiting a minimum inhibitory concentration (MIC) of 0.78 µg/mL, which is more potent than the first-line anti-TB drug ethambutol. Another investigation into substituted quinazolinone analogs found that compounds with a simple aromatic system in the side chain showed promising activity, with MICs ranging from 0.2 to 3.125 µg/ml against M. tuberculosis H37Rv. Specifically, compounds with unsubstituted phenyl, 2-methylphenyl, and 4-methylphenyl substituents were significantly active at a concentration of 0.2 µg/ml.

These findings underscore the potential of the this compound scaffold as a foundation for the development of novel antitubercular agents that act via the inhibition of the essential NDH-2 enzyme.

Table 5: Antitubercular Activity of this compound Derivatives

| Compound Series | Lead Compound | MIC against M. tuberculosis (µg/mL) |

| Quinazolinone-triazole hybrids | 3if | 0.78 |

| Substituted quinazolinones with aromatic side chain | B21, B24, B31 | 0.2 |

| Data sourced from Trivedi et al. (2022) and Subramaniam et al. (2012) |

Antimalarial Activity

Derivatives of 2,3-disubstituted-4(3H)-quinazolinone have been investigated for their potential as antimalarial agents. In vivo studies using a 4-day suppressive standard test in mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain have demonstrated significant antimalarial activities for several derivatives. The tested compounds exhibited mean percentage suppression ranging from 43.71% to 72.86%, which was significantly higher than the negative control group nih.gov.

Notably, compounds containing an aromatic substitution at the 3-position and a substituted styryl moiety at the 2-position have been identified as a promising scaffold for developing new antimalarial drugs nih.gov. For instance, certain 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives displayed considerable efficacy, with two specific compounds showing mean percentage suppressions of 67.60% and 72.86% nih.gov. Further research on similar derivatives has identified compounds with even higher suppressive activity, reaching up to 74.18% nih.gov. These findings underscore the potential of the 2,3-disubstituted-4(3H)-quinazolinone framework in the development of novel antimalarial therapies nih.govresearchgate.net. The presence of substituted phenyl moieties at the C-3 position has been noted as beneficial for improved antimalarial activity nih.gov.

**Table 1: In Vivo Antimalarial Activity of Selected 2,3-Disubstituted-4(3H)-quinazolinone Derivatives against *P. berghei***

| Compound ID | Mean Percentage Suppression (%) | Reference |

|---|---|---|

| Compound 12 | 67.60 | nih.gov |

| Compound 13 | 72.86 | nih.gov |

| Compound 8 | 70.01 | nih.gov |

| Compound 10 | 74.18 | nih.gov |

Antioxidant Properties and Reactive Oxygen/Nitrogen Species Scavenging

The antioxidant potential of this compound derivatives has been a subject of significant research. These compounds are recognized for their ability to combat oxidative stress, a process implicated in various pathologies due to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) mdpi.comchemimpex.com.

The evaluation of their antioxidant activity has been conducted through various in vitro assays, including antiradical and electron transfer-based methods mdpi.com. Studies have shown that phenolic derivatives of 4(3H)-quinazolinone, in particular, exhibit potent radical scavenging activity. In antiradical assays such as those involving ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), DPPH (2,2-diphenyl-1-picrylhydrazyl), and NO (nitric oxide), specific phenolic derivatives demonstrated higher radical scavenging capabilities than the reference antioxidants used in the studies mdpi.com.

The structure-activity relationship is crucial for antioxidant efficacy. For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group on the phenyl ring (particularly in ortho or para positions), is required for antioxidant activity nih.govresearchgate.net. Furthermore, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have shown metal-chelating properties nih.govresearchgate.net. The introduction of an ethylene linker between the quinazolinone ring and a phenolic substituent has also been found to increase antioxidant activity nih.govresearchgate.net. Research on polyphenolic derivatives has further confirmed that ortho-diphenolic compounds and pyrogallol derivatives show high antioxidant activity, which is significantly influenced by the presence of a third phenolic group nih.gov.

Table 2: Antioxidant Activity of Selected Phenolic 4(3H)-Quinazolinone Derivatives

| Compound ID | Assay | Activity | Reference |

|---|---|---|---|

| Compound 5h | ABTS, DPPH, NO | Higher radical scavenging activity than reference | mdpi.com |

| Compound 5j | ABTS, DPPH, NO | Higher radical scavenging activity than reference | mdpi.com |

| Compound 5k | ABTS, DPPH, NO | Higher radical scavenging activity than reference | mdpi.com |

| Compound 21e | ABTS, TEACCUPRAC | Potent antioxidant with metal-chelating properties | nih.gov |

Antihypertensive and Vasodilatory Effects

Certain derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antihypertensive properties in in vivo animal models researchgate.netnih.gov. Out of a series of eighteen synthesized compounds, seven demonstrated a hypotensive effect and also induced bradycardia (a slower than normal heart rate) researchgate.netnih.govresearchgate.net. These compounds exhibited better activity than the reference drug Prazosin, which functions as an α1-adrenergic blocker nih.govresearchgate.net.

One specific derivative, 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone, which contains a guanidino moiety, showed antihypertensive activity when administered intravenously to anesthetized spontaneously hypertensive rats nih.gov. In contrast, a similar compound lacking the guanidino group did not exhibit this activity, suggesting the importance of this functional group for the observed pharmacological effect nih.gov.

Table 3: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound ID | Observed Effect | Comparison to Reference (Prazosin) | Reference |

|---|---|---|---|

| 2a | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 2c | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 4a | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 4d | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 5d | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 6a | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 6b | Hypotensive, Bradycardia | Better activity | researchgate.netnih.gov |

| 1 | Antihypertensive | - | nih.gov |

Anti-HIV Activity

The quinazolinone scaffold has been explored for the development of agents targeting the Human Immunodeficiency Virus (HIV). Studies on 2,3-disubstituted quinazolin-4(3H)-ones have shown that these derivatives can inhibit HIV replication ijpsonline.comhakon-art.com.

In one study, 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones were synthesized and tested for their anti-HIV activity against the replication of HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells ijpsonline.com. The results indicated varying degrees of protection, with one compound showing a maximum of 31% protection against HIV-1, and another exhibiting 27% protection against HIV-2 at sub-toxic concentrations ijpsonline.com.

Another investigation into novel 2,3-disubstituted quinazolin-4(3H)-one derivatives found that one compound, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one, provided 15% maximum protection against the replication of HIV-1 (IIIB) in acutely infected MT-4 cells hakon-art.com. Further research on a different group of newly synthesized quinazolinone derivatives identified a compound that showed an inhibition rate of 38% against HIV replication without significant cytotoxicity at a concentration of 100 μM sbmu.ac.ir.

Table 4: Anti-HIV Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound ID | Virus Strain | Maximum Protection / Inhibition (%) | Cell Line | Reference |

|---|---|---|---|---|

| A10 | HIV-1 (IIIB) | 31 | MT-4 | ijpsonline.com |

| A6 | HIV-1 (IIIB) | 25 | MT-4 | ijpsonline.com |

| A9 | HIV-2 (ROD) | 27 | MT-4 | ijpsonline.com |

| PY-QZ MBR | HIV-1 (IIIB) | 15 | MT-4 | hakon-art.com |

| 10f | HIV | 38 | - | sbmu.ac.ir |

Modulation of PPARγ and SUR Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) and the sulfonylurea receptor (SUR) are critical targets in the management of type-2 diabetes mellitus. Novel quinazoline-4(3H)-one-sulfonylurea hybrids have been designed and synthesized to act as dual agonists for both PPARγ and SUR nih.gov.

The in vivo anti-hyperglycemic activity of these compounds was assessed in streptozotocin (STZ)-induced hyperglycemic rats. Several compounds demonstrated potent activity, with four specific derivatives—19a, 19d, 19f, and 25g—showing significant reductions in blood glucose levels of 40.43%, 46.42%, 41.23%, and 42.50%, respectively nih.gov.

The most active compounds were further evaluated in vitro to determine their PPARγ binding affinities and insulin-secreting abilities. Compounds 19b, 19d, 19f, 25f, and 25g displayed the highest binding affinities for PPARγ, with IC₅₀ values of 0.371, 0.350, 0.369, 0.408, and 0.353 µM, respectively nih.gov. In terms of insulin-secreting activity, which is related to SUR agonism, compounds 19d, 19f, and 25d were the most effective, with EC₅₀ values of 0.97, 1.01, and 1.15 µM, respectively nih.gov.

Table 5: In Vitro Activity of Quinazoline-4(3H)-one-Sulfonylurea Hybrids on PPARγ and Insulin Secretion

| Compound ID | PPARγ Binding Affinity (IC₅₀, µM) | Insulin-Secreting Activity (EC₅₀, µM) | Reference |

|---|---|---|---|

| 19b | 0.371 | - | nih.gov |

| 19d | 0.350 | 0.97 | nih.gov |

| 19f | 0.369 | 1.01 | nih.gov |

| 25d | - | 1.15 | nih.gov |

| 25f | 0.408 | - | nih.gov |

| 25g | 0.353 | - | nih.gov |

Structure Activity Relationship Sar Studies of 2 Mercapto 4 3h Quinazolinone Derivatives

Impact of Quinazolinone Core Substitutions on Biological Activity

The quinazolinone nucleus, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net Modifications around this core have been shown to significantly alter the physicochemical properties of the resulting molecules, thereby modulating their biological effects. researchgate.net The broad spectrum of activities associated with these derivatives—including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory actions—underscores the core's importance as a template for drug design. researchgate.net The pattern and nature of substituents on the bicyclic system are critical determinants of the compound's ultimate pharmacological activity.

Significance of Substitution Patterns at Positions 2, 3, 6, and 8 for Pharmacological Profiles

SAR studies have consistently highlighted that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are particularly influential in defining the pharmacological character of the derivatives. researchgate.net

Position 2: The mercapto group at this position is a key site for modification. Alkylation of the thiol group to introduce various thioether side chains is a common and effective strategy. These S-substitutions are crucial for activities such as carbonic anhydrase and monoamine oxidase B inhibition, where the nature of the substituent dictates binding affinity and selectivity. nih.govnih.gov

Position 3: This position is frequently substituted with aryl, alkyl, or more complex heterocyclic moieties. Substitutions here can influence lipophilicity and steric factors, impacting how the molecule fits into a target's binding site. For instance, attaching a benzenesulfonamide (B165840) tail via an ethyl linker at N-3 is a key feature for potent carbonic anhydrase inhibitors. researchgate.net

Positions 6 and 8: These positions on the benzo moiety of the quinazolinone core are critical for modulating activity and selectivity. The introduction of halogen atoms, such as iodine or bromine, has been explored for various therapeutic effects. For example, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov Conversely, a 6-iodo substitution was a feature in a series of derivatives synthesized for their potential anticonvulsant activity. researchgate.net Furthermore, SAR studies on acylhydrazone quinazolines with dibromo substitutions at positions 6 and 8 have demonstrated significant antimicrobial activity. nih.gov

Elucidation of Specific Substituent Effects for Enhanced Efficacy in:

Antimicrobial Activity

The antimicrobial potential of 2-mercapto-4(3H)-quinazolinone derivatives is heavily influenced by the substitution patterns at various positions.

Position 2 and 3: The combination of substituents at these positions is crucial. For example, 3-amino-2-phenyl-quinazolin-4(3H)-ones condensed with aromatic aldehydes to form acylhydrazones showed significant activity against S. aureus, E. coli, and various other microbes. nih.gov

Carbonic Anhydrase Inhibition

Derivatives of this compound have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. The SAR for this activity is well-defined, with substitutions at the 2 and 3 positions playing pivotal roles. The general strategy involves attaching a 4-ethylbenzenesulfonamide (B91798) moiety to the N-3 position, while varying the S-substituent at position 2. nih.govresearchgate.net

Key SAR findings for hCA inhibition include:

Small Alkyl Chains at C-2: Simple S-alkylation with small groups like methyl (CH₃) and ethyl (C₂H₅) at position 2 results in potent inhibition of hCA II, IX, and XII, with inhibition constants (Kᵢ) in the low nanomolar range. researchgate.net

Benzyl (B1604629) Groups at C-2: Introducing an S-benzyl group generally decreases inhibitory activity compared to small alkyl groups. However, substitutions on the phenyl ring of the benzyl moiety can modulate this effect. For instance, adding a 4-nitro or 4-fluoro group can enhance inhibition against hCA IX. researchgate.net

Phenylethylthio Substituents at C-2: The presence of a 2-((2-oxo-2-phenylethyl)thio) substituent at position 2 leads to potent inhibition of hCA IX and XII. Adding a chloro or fluoro group to the phenyl ring of this substituent can further improve hCA XII inhibition. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Selected this compound Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | R Group (at Position 2-thio) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 2 | CH₃ | 67.0 | 6.4 | 9.5 | 3.1 |

| 3 | C₂H₅ | 57.8 | 11.6 | 7.1 | 3.9 |

| 4 | CH₂CN | 85.5 | 13.5 | 12.6 | 8.6 |

| 5 | Benzyl | 229.4 | 115.3 | 50.7 | 38.4 |

| 9 | 4-F-Benzyl | 370.1 | 69.3 | 28.9 | 17.2 |

| 11 | 4-NO₂-Benzyl | 740.2 | 81.7 | 19.3 | 25.6 |

| AAZ | (Standard) | 250.0 | 12.0 | 25.0 | 5.7 |

Data sourced from El-Azab et al., 2020. researchgate.net

NDH-2 Inhibition and Mycobacterium tuberculosis Activity

The type II NADH dehydrogenase (NDH-2) is a key enzyme in the respiratory metabolism of Mycobacterium tuberculosis (Mtb), making it an attractive drug target. 2-Mercapto-quinazolinones have been identified as nanomolar inhibitors of the ndh-encoded NDH-2 enzyme. SAR studies for this class have provided insights into optimizing anti-Mtb activity. While whole-cell SAR studies showed limited improvement in potency, the data gathered is crucial for future structure-based design of more effective NDH-2 inhibitors. Enzyme kinetic studies have indicated that these compounds act as noncompetitive inhibitors, suggesting they bind to an allosteric site on the enzyme.

Monoamine Oxidase B Inhibition

This compound derivatives have been identified as potent, selective, and reversible inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov SAR analysis of a series of 2-substituted thioether derivatives revealed that none of the tested compounds were active against MAO-A, highlighting their specificity for the B isoform. nih.gov

The most critical factor for potent MAO-B inhibition is the nature of the benzylthio moiety substituted at the C-2 position:

Halogen Substitution: The introduction of a halogen (Cl, Br, or I) on the meta (3') position of the S-benzyl ring yields the most potent inhibitors in the series. The compound 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one was the most active, with an IC₅₀ value of 0.142 µM and a Kᵢ value of 0.068 µM. nih.gov

Positional Isomerism: The position of the halogen is crucial. Ortho (2') and para (4') substituted analogs showed significantly weaker inhibition compared to their meta counterparts.

Unsubstituted Benzylthio: The parent compound with an unsubstituted benzylthio moiety at C-2 displayed significantly weaker MAO-B inhibition (IC₅₀ = 3.03 µM), demonstrating the importance of the halogen substituent for potency. nih.gov

Table 2: MAO-B Inhibitory Activity of Selected 2-[(Substituted-benzyl)thio]quinazolin-4(3H)-one Derivatives

| Compound | Substituent on Benzyl Ring | MAO-B IC₅₀ (µM) |

|---|---|---|

| 1 | H (Unsubstituted) | 3.03 |

| 2 | 2-Cl | > 10 |

| 3 | 3-Cl | 0.201 |

| 4 | 4-Cl | 2.51 |

| 6 | 3-Br | 0.165 |

| 8 | 3-I | 0.142 |

Data sourced from Wagenaar et al., 2018. nih.gov

Anticancer Activity

The quinazolinone scaffold is a significant pharmacophore in the development of anticancer agents, with several derivatives showing promising cytotoxic activities against a range of cancer cell lines. nih.gov The anticancer potential of this compound derivatives is attributed to various mechanisms, including the inhibition of critical enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization. nih.govmdpi.com Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that modulate the anticancer efficacy of these compounds.

Systematic modifications of the this compound core have revealed that the nature and position of substituents on the quinazolinone ring and the group attached to the sulfur atom at the C2 position play a crucial role in determining the cytotoxic potency and selectivity.

Research has shown that introducing different moieties at the N3 position of the quinazolinone ring can significantly influence anticancer activity. For instance, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives bearing various substituents at the 3N position were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. nih.gov Notably, compound 3a (with a specific substituent at N3) was particularly effective against promyelocytic leukaemia HL60 and non-Hodgkin lymphoma U937 cells, while compound 3d demonstrated significant activity against cervical cancer HeLa cells. nih.gov

Furthermore, substitutions on the phenyl ring attached at different positions of the quinazolinone scaffold have been explored to enhance anticancer activity. The introduction of electron-donating groups at the 6 and 7 positions of the quinazoline (B50416) core has been shown to increase the activity of the compounds. nih.gov Conversely, in some series, the presence of electron-withdrawing groups on a terminal benzene ring led to elevated inhibitory activity. mdpi.com

The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines, highlighting the key SAR findings.

| Compound | R1 (at C2-S-) | R2 (at N3) | R3 (at C6) | Cancer Cell Line | Activity (IC50/GI50) | Key SAR Observation |

| Derivative A | Substituted phenyl | H | H | MGC-803 | 4.61 µM | The specific substitution pattern on the phenyl ring is crucial for activity. |

| Derivative B | 2-oxo-2-phenylethyl | 4-ethylbenzenesulfonamide | H | hCA IX inhibitor | KI = 40.7 nM | The acetophenone (B1666503) moiety contributes to potent inhibitory activity. nih.gov |

| Derivative C | 2-oxo-2-(4-methylphenyl)ethyl | 4-ethylbenzenesulfonamide | H | hCA IX inhibitor | KI = 25.1 nM | Addition of a methyl group on the phenyl ring enhances inhibitory activity. nih.gov |

| Derivative D | 2-oxo-2-(4-chlorophenyl)ethyl | 4-ethylbenzenesulfonamide | H | hCA XII inhibitor | KI = 9.1-10.8 nM | Introduction of a halogen on the phenyl ring improves inhibitory activity against hCA XII. nih.gov |

| Compound 3a | Methyl | Specific substituent | Iodo | HL60, U937 | 21 µM, 30 µM | The nature of the substituent at the N3 position significantly impacts cytotoxicity. nih.gov |

| Compound 3d | Methyl | Specific substituent | Iodo | HeLa | 10 µM | The substituent at N3 is critical for activity against cervical cancer cells. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR studies have been pivotal in understanding the structural requirements for their anticancer activity and in designing new analogues with enhanced potency. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinazolinone derivatives to predict their cytotoxic activities. nih.govnih.gov These models provide three-dimensional contour maps that highlight the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. unar.ac.id

A study on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives utilized 3D-QSAR to correlate their structures with their observed cytotoxic activities. The developed CoMFA and CoMSIA models provided insights into the favorable and unfavorable regions for substitution, guiding the design of new, more potent anticancer agents. nih.gov